1-Isocyanato-4-methoxybutane
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Overview
Description
1-Isocyanato-4-methoxybutane is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) and a methoxy group (-OCH3) attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxybutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity with amines. alternative methods such as non-phosgene routes are being explored to reduce the environmental impact. These methods include oxidative carbonylation and the use of urea derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-methoxybutane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
1-Isocyanato-4-methoxybutane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and durability.
Biological Research: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Mechanism of Action
The mechanism of action of 1-isocyanato-4-methoxybutane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The reactivity of the isocyanate group is due to the electrophilic nature of the carbon atom in the -N=C=O group, which readily reacts with nucleophiles.
Comparison with Similar Compounds
Methyl Isocyanate: Similar in structure but with a methyl group instead of a butane chain.
Phenyl Isocyanate: Contains a phenyl group instead of a methoxybutane chain.
Hexamethylene Diisocyanate: Contains two isocyanate groups and a hexamethylene chain.
Uniqueness: 1-Isocyanato-4-methoxybutane is unique due to the presence of both an isocyanate group and a methoxy group on a butane chain
Properties
IUPAC Name |
1-isocyanato-4-methoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXOYAQQFEKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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